

The Dawn of Androgen Science: A Technical History of Anabolic-Androgenic Steroids

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and history of anabolic-androgenic steroids (AAS). From early endocrinological experiments to the landmark synthesis of testosterone and the subsequent development of synthetic derivatives, this paper provides a detailed account of the scientific journey. It includes summaries of key experimental protocols, quantitative data on the biological activity of various steroids, and visual representations of the core signaling pathways.

Foundational Experiments in Endocrinology

The understanding of hormones and their influence on physiology began long before the chemical identification of these powerful molecules. The following experiments laid the groundwork for the discovery of androgens.

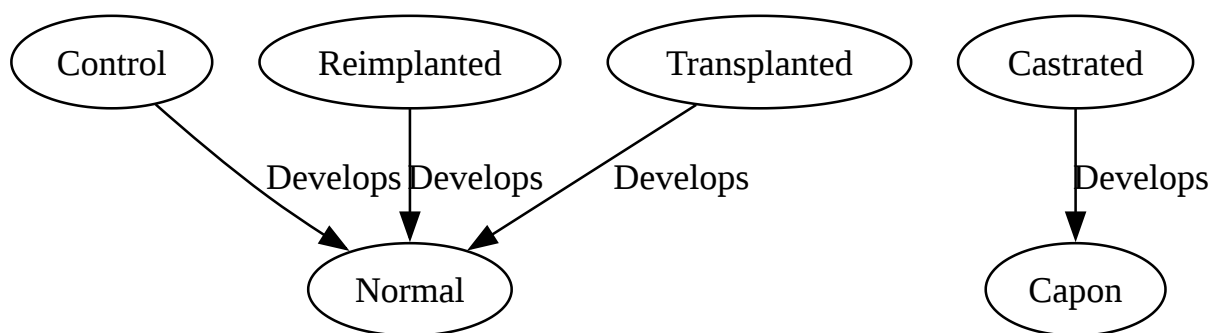
Arnold Berthold's Rooster Experiments (1849)

Arnold Adolph Berthold's experiments on roosters in 1849 are considered a cornerstone of endocrinology.^{[1][2][3][4]} He demonstrated that the testes secrete a substance into the blood that is responsible for male characteristics.

Experimental Protocol: Berthold's Rooster Experiment

- **Objective:** To determine the function of the testes and their role in the development of male secondary sexual characteristics.

- Experimental Groups:
 - Group 1 (Control): Roosters were left uncastrated.
 - Group 2 (Castration): Roosters were castrated and observed.
 - Group 3 (Castration and Reimplantation): Roosters were castrated, and one of their own testes was reimplanted into the abdominal cavity.
 - Group 4 (Castration and Transplantation): Roosters were castrated, and a testis from another rooster was transplanted into their abdominal cavity.
- Procedure:
 - Young male chickens (cockerels) were surgically castrated.
 - In the reimplantation and transplantation groups, a single testis was placed into the abdominal cavity of the castrated birds.
 - The birds were observed over several months as they matured.
- Observations:
 - Control group: Developed normal male characteristics (large combs and wattles, normal crowing, and typical aggressive and mating behaviors).
 - Castrated group: Failed to develop male characteristics; they had small combs and wattles, did not crow, and showed no interest in hens.
 - Reimplantation and Transplantation groups: Developed normal male characteristics, identical to the control group. Upon dissection, Berthold found that the transplanted testes had developed a new blood supply but had no nerve connections.[\[3\]](#)
- Conclusion: Berthold concluded that the testes release a substance into the bloodstream that influences the entire organism, a concept that foreshadowed the discovery of hormones.



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Caption: Workflow of Berthold's Rooster Experiment.

Charles-Édouard Brown-Séquard's Self-Experimentation (1889)

In 1889, the French physician Charles-Édouard Brown-Séquard reported rejuvenating effects after self-injecting aqueous extracts of dog and guinea pig testicles. While his findings were later attributed to a placebo effect, his work sparked considerable interest in the therapeutic potential of testicular extracts.

Experimental Protocol: Brown-Séquard's Self-Experimentation

- Objective: To investigate the potential rejuvenating effects of testicular extracts.
- Subject: Charles-Édouard Brown-Séquard, aged 72.
- Procedure:
 - Testes from young, healthy dogs and guinea pigs were macerated in a small amount of water.
 - The resulting fluid was filtered to create an aqueous extract.
 - Brown-Séquard self-administered subcutaneous injections of this extract over a period of three weeks.
- Reported Results: He claimed a significant increase in physical strength, mental acuity, and overall vigor.

- **Modern Analysis:** A 2002 study replicated Brown-Séquard's extraction method and found that the testosterone concentration in the extract was several orders of magnitude too low to have any physiological effect, confirming the placebo nature of his results.

The Isolation and Synthesis of Testosterone

The "Golden Age of Steroid Chemistry" in the 1930s saw the isolation and first chemical synthesis of testosterone, a monumental achievement that earned the 1939 Nobel Prize in Chemistry for Adolf Butenandt and Leopold Ruzicka.

Isolation of Crystalline Testosterone

In 1935, a team led by Ernst Laqueur at the University of Amsterdam successfully isolated a few milligrams of crystalline testosterone from a large quantity of bull testes. This provided the pure substance needed for structural elucidation and confirmation of its biological activity.

Chemical Synthesis of Testosterone (1935)

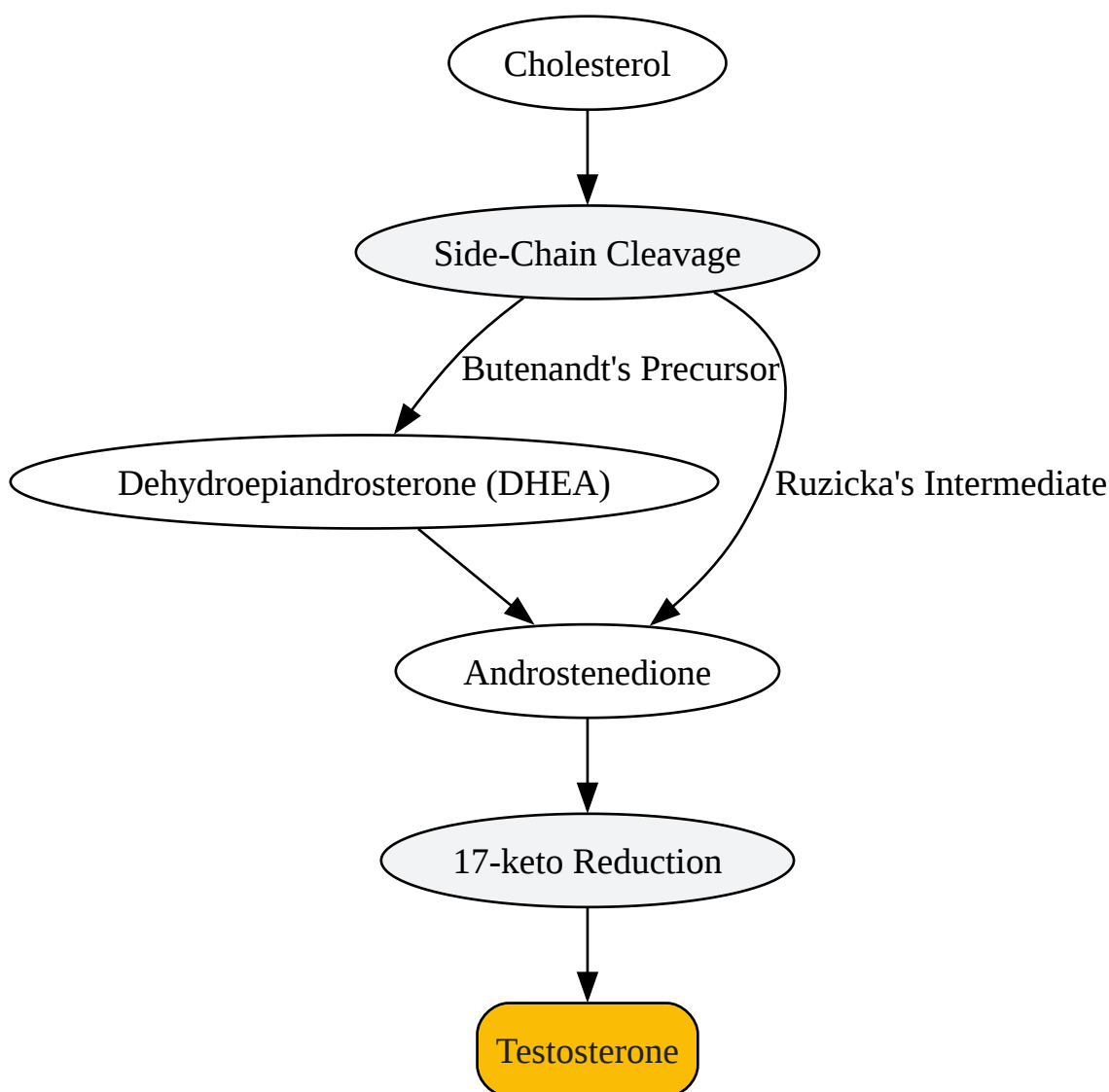
Almost simultaneously, two independent groups achieved the first chemical synthesis of testosterone from cholesterol derivatives.

Experimental Protocol: Synthesis of Testosterone from Cholesterol (Butenandt and Ruzicka)

While the precise, detailed laboratory notebooks of Butenandt and Ruzicka are not readily available, the general chemical pathways they employed are well-documented in the scientific literature of the time. Both syntheses started from cholesterol.

- **Butenandt's Approach (from Dehydroepiandrosterone):**
 - **Starting Material:** Dehydroepiandrosterone (DHEA), which could be derived from cholesterol.
 - **Key Steps:** The synthesis involved a series of chemical reactions to convert the 17-keto group of DHEA to a 17-beta-hydroxyl group and to shift the double bond to the C4-5 position, characteristic of testosterone.
- **Ruzicka's Approach (Degradative Synthesis):**

- Starting Material: Cholesterol.
- Key Steps: Ruzicka's method involved the oxidative degradation of the cholesterol side chain to produce androstenedione, a precursor to testosterone. Androstenedione was then reduced at the 17-position to yield testosterone.



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Caption: Simplified pathways for the synthesis of testosterone.

Early Clinical Applications and the Development of Synthetic Anabolic-Androgenic Steroids

The availability of synthetic testosterone opened the door to its clinical use and the subsequent quest for modified steroids with more favorable therapeutic profiles.

Early Clinical Trials

Initial clinical applications of testosterone focused on treating hypogonadism in men. Studies demonstrated its effectiveness in restoring secondary sexual characteristics, improving libido, and increasing muscle mass and strength.

Early Clinical Applications of Testosterone	
Indication	Dosage and Administration
Male Hypogonadism/Eunuchoidism	Dosages varied, often administered via intramuscular injection of testosterone esters (e.g., testosterone propionate) to prolong the therapeutic effect.
Wasting Conditions	Utilized in patients with significant weight loss due to illness or malnutrition.

The Quest for Anabolic Selectivity: The Hershberger Assay

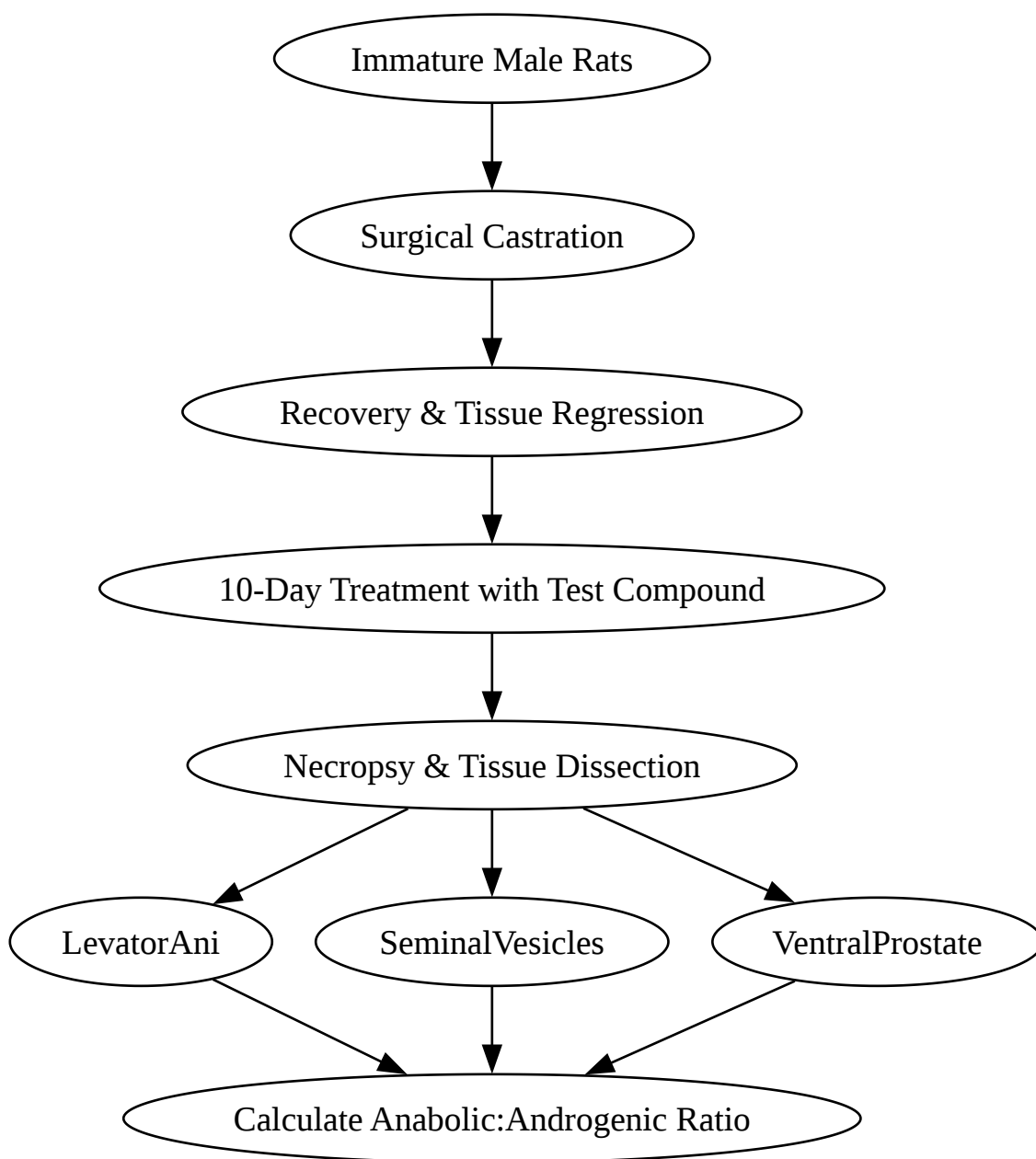
A major goal of subsequent research was to synthesize testosterone derivatives that maximized the anabolic (muscle-building) effects while minimizing the androgenic (masculinizing) side effects. To quantify these distinct properties, the Hershberger assay was developed.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is an in vivo method to assess the anabolic and androgenic activities of a steroid.

- **Objective:** To determine the relative anabolic and androgenic potency of a test compound.
- **Animal Model:** Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous steroids.

- Procedure:
 - Male rats are castrated at approximately 21 days of age.
 - After a 7-10 day recovery period to allow for the regression of androgen-dependent tissues, the rats are treated with the test compound for 10 consecutive days.
 - On day 11, the animals are euthanized, and specific tissues are dissected and weighed.
- Tissue Analysis:
 - Anabolic activity: Measured by the weight increase of the levator ani muscle.
 - Androgenic activity: Measured by the weight increase of the seminal vesicles and ventral prostate.
- Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the myotrophic (muscle-building) effect to the androgenic effect, often relative to a reference compound like testosterone propionate.



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Caption: Workflow of the Hershberger Assay.

Anabolic:Androgenic Ratios of Early Synthetic Steroids

The Hershberger assay and similar methods allowed for the characterization of newly synthesized AAS. The goal was to develop compounds with a high anabolic-to-androgenic ratio.

Anabolic and Androgenic Ratios of Selected Steroids		
Compound	Anabolic Ratio	Androgenic Ratio
Testosterone	100	100
Nandrolone	300-400	30-60
Methandrostenolone	90-210	40-60
Stanozolol	320	30
Oxandrolone	322-630	24

Note: Ratios are relative to testosterone (assigned a value of 100) and can vary depending on the specific assay used.

Mechanism of Action: Signaling Pathways

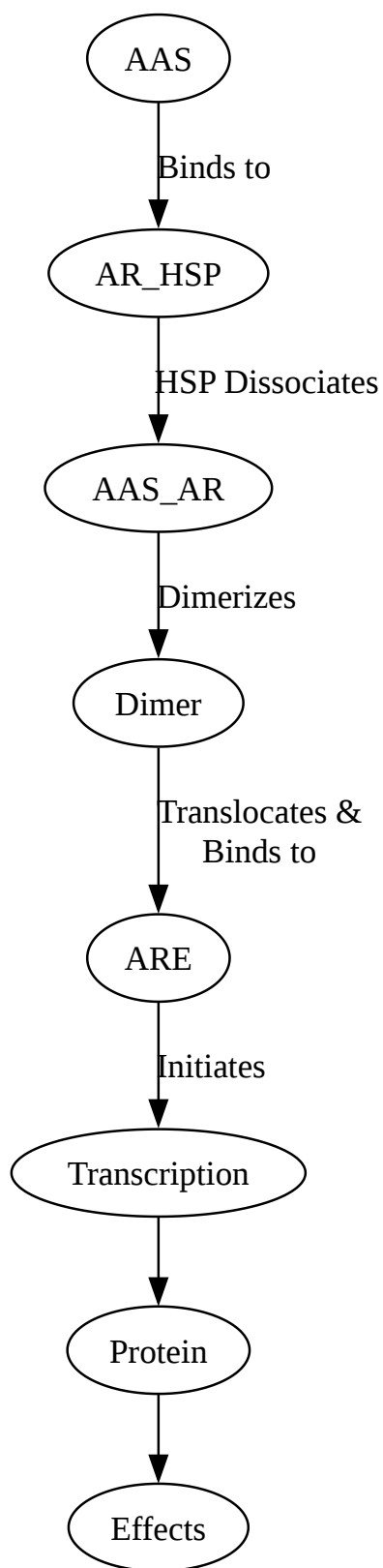
Anabolic-androgenic steroids exert their effects through two primary signaling pathways: a genomic pathway that involves direct gene regulation and a non-genomic pathway that involves rapid, cell-surface-mediated events.

Genomic Signaling Pathway

The classical, genomic mechanism of action is mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.

- **Ligand Binding:** Lipophilic AAS diffuse across the cell membrane and bind to the AR in the cytoplasm.
- **Conformational Change and Dissociation:** Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
- **Dimerization and Nuclear Translocation:** The activated AR-ligand complex dimerizes and translocates into the nucleus.
- **DNA Binding:** In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

- Gene Transcription: The AR, along with co-activator or co-repressor proteins, modulates the transcription of target genes, leading to an increase in protein synthesis and the subsequent anabolic and androgenic effects.



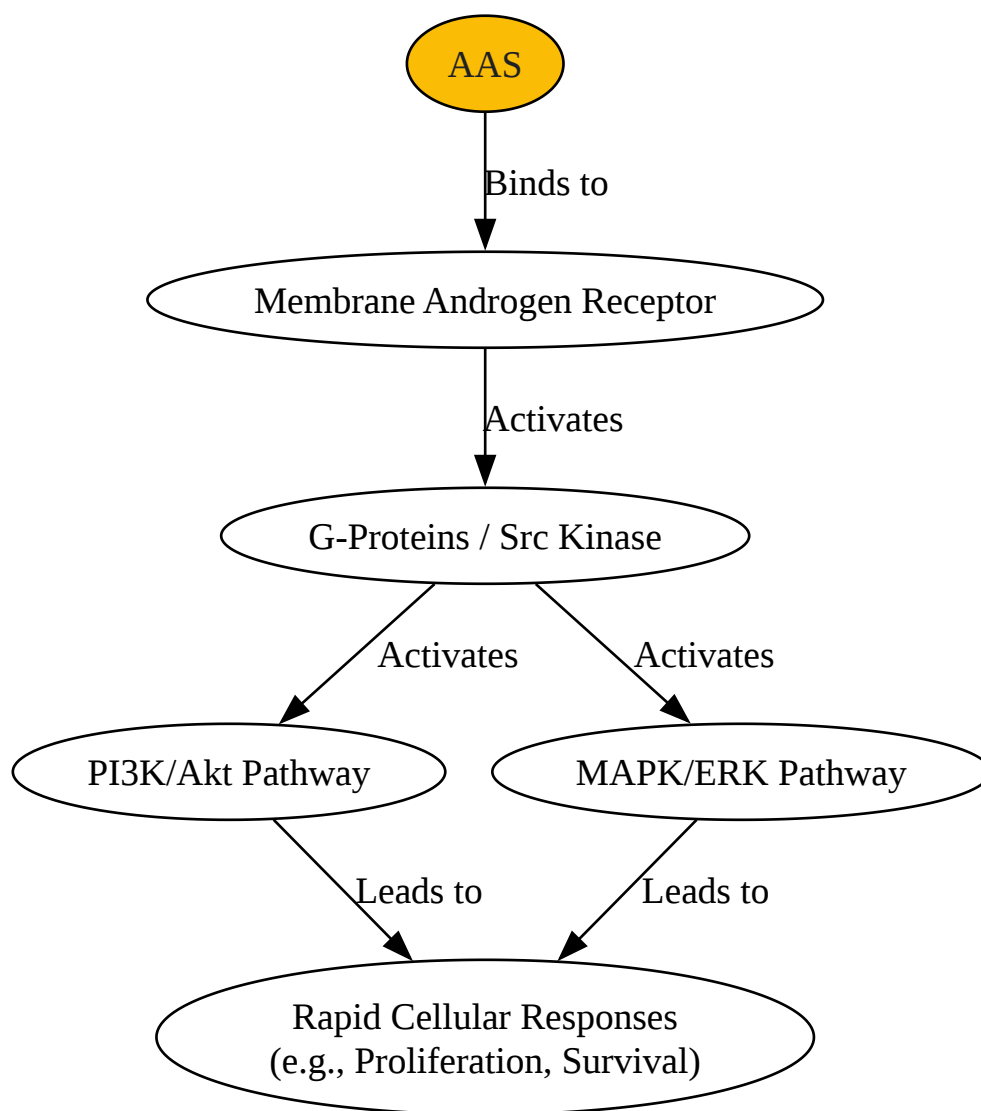
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Caption: The genomic signaling pathway of AAS.

Non-Genomic Signaling Pathway

In addition to the slower genomic pathway, AAS can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of AAS with membrane-associated androgen receptors.

- **Membrane Receptor Binding:** AAS bind to androgen receptors located on the cell membrane.
- **Second Messenger Activation:** This binding activates intracellular second messenger systems, such as G-proteins and tyrosine kinases (e.g., Src).
- **Kinase Cascade:** Activation of these second messengers triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
- **Cellular Response:** These signaling cascades can rapidly influence cellular processes like proliferation, survival, and ion channel function, contributing to the overall effects of AAS.



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Caption: The non-genomic signaling pathway of AAS.

Conclusion

The journey from observing the effects of castration in roosters to the targeted design of synthetic steroids represents a significant arc in the history of endocrinology and pharmacology. The foundational experiments of Berthold, the pioneering albeit flawed self-experimentation of Brown-Séquard, and the chemical brilliance of Butenandt and Ruzicka collectively laid the groundwork for a field that continues to evolve. The development of standardized assays like the Hershberger bioassay provided the tools for rational drug design, aiming to dissociate the desired anabolic effects from the often-undesirable androgenic effects.

A deeper understanding of the dual genomic and non-genomic signaling pathways of AAS continues to inform modern drug development, not only in the context of performance enhancement but also for a range of therapeutic applications in conditions characterized by muscle wasting and hormonal deficiencies. This technical guide serves as a testament to the scientific rigor and incremental discoveries that have shaped our understanding of anabolic-androgenic steroids.

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